molecular formula C14H17BrN2O B5254209 1-[5-(2-Bromophenoxy)pentyl]imidazole

1-[5-(2-Bromophenoxy)pentyl]imidazole

Cat. No.: B5254209
M. Wt: 309.20 g/mol
InChI Key: ZGOAFDDCOOPLLU-UHFFFAOYSA-N
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Description

1-[5-(2-Bromophenoxy)pentyl]imidazole is a substituted imidazole derivative characterized by a pentyl chain linked to an imidazole ring at one end and a 2-bromophenoxy group at the other. Substituted imidazoles are widely recognized for their roles as enzyme inhibitors, antifungal agents, and therapeutic intermediates, with structural variations influencing solubility, bioavailability, and biological activity .

Properties

IUPAC Name

1-[5-(2-bromophenoxy)pentyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-13-6-2-3-7-14(13)18-11-5-1-4-9-17-10-8-16-12-17/h2-3,6-8,10,12H,1,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOAFDDCOOPLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-Bromophenoxy)pentyl]imidazole typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The synthesis begins with the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Alkylation: The next step involves the alkylation of 2-bromophenol with 1,5-dibromopentane to form 1-(5-bromopentyl)-2-bromophenol. This reaction is typically conducted in the presence of a base such as potassium carbonate.

    Cyclization: The final step is the cyclization of 1-(5-bromopentyl)-2-bromophenol with imidazole to form 1-[5-(2-Bromophenoxy)pentyl]imidazole. This reaction is usually carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride.

Industrial Production Methods

Industrial production of 1-[5-(2-Bromophenoxy)pentyl]imidazole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-Bromophenoxy)pentyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

1-[5-(2-Bromophenoxy)pentyl]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(2-Bromophenoxy)pentyl]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromophenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical properties of 1-[5-(2-Bromophenoxy)pentyl]imidazole and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-[5-(2-Bromophenoxy)pentyl]imidazole C₁₄H₁₇BrN₂O ~333.21 (calculated) 2-Bromophenoxy, pentyl chain Hypothesized antifungal/antitumor -
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole C₂₈H₂₇BrN₂ 471.44 4-Bromophenyl, pentyl, diphenyl Tetrasubstituted; studied for biological applications
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole C₁₇H₁₂Br₃N₂S₂ 579.13 Triple bromo-thiophene, benzimidazole Anticancer, antiarrhythmic potential
2-(3-Fluorophenyl)-1H-benzimidazole C₁₃H₉FN₂ 227.23 3-Fluorophenyl, benzimidazole core 73% synthetic yield; intermediate for triazole hybrids
5-Bromo-2-phenylbenzimidazole C₁₃H₉BrN₂ 287.13 5-Bromo, 2-phenyl, benzimidazole Potential serotonin receptor modulator
Key Observations:
  • Substituent Position and Bioactivity: Bromine placement significantly impacts activity. For example, 5-Bromo-2-phenylbenzimidazole (5-bromo on benzimidazole) may target serotonin receptors, whereas 2-bromophenoxy groups (as in the target compound) could enhance lipid solubility and membrane penetration .
  • Chain Length and Flexibility :

    • The pentyl chain in 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole and the target compound may increase hydrophobicity, favoring interactions with lipid-rich biological membranes.

Pharmacological and Chemical Properties

  • Antifungal Activity : Tetrasubstituted imidazoles (e.g., ) show broad-spectrum antifungal activity, attributed to their ability to disrupt fungal cell membranes or inhibit ergosterol biosynthesis .
  • Anticancer Potential: Bromothiophene-substituted benzimidazoles () demonstrate cytotoxicity against cancer cell lines, likely via intercalation or topoisomerase inhibition .
  • Solubility and Bioavailability : Fluorinated analogs (e.g., 2-(3-fluorophenyl)-1H-benzimidazole) exhibit improved aqueous solubility compared to brominated derivatives, enhancing pharmacokinetic profiles .

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